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molecular formula C9H18OSi B2720299 6-(Trimethylsilyl)hex-5-yn-1-ol CAS No. 103437-52-1

6-(Trimethylsilyl)hex-5-yn-1-ol

Cat. No. B2720299
M. Wt: 170.327
InChI Key: ZLWMSSFYDZHCSZ-UHFFFAOYSA-N
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Patent
US04877779

Procedure details

1-Trimethylsilyl[6-(oxacyclohex-2-yloxy)]hex-1-yne (76 g, 300 mmol) and pyridinium p-toluenesulfonate (0.05 g) were heated at reflux in methanol (200 mL). After cooling the solvent was removed under reduced pressure, the residue was dissolved in methylene chloride and washed with water, brine and dried (MgSO4). Evaporation of the solvent under reduced pressure afforded a residue which was distilled (b.p. 96° C., 3 mm Hg) to give 37.6 g (64%) of the product.
Name
1-Trimethylsilyl[6-(oxacyclohex-2-yloxy)]hex-1-yne
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:17])([CH3:16])[C:3]#[C:4][CH2:5][CH2:6][CH2:7][CH2:8][O:9]C1CCCCO1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>CO>[CH3:17][Si:2]([CH3:1])([CH3:16])[C:3]#[C:4][CH2:5][CH2:6][CH2:7][CH2:8][OH:9] |f:1.2|

Inputs

Step One
Name
1-Trimethylsilyl[6-(oxacyclohex-2-yloxy)]hex-1-yne
Quantity
76 g
Type
reactant
Smiles
C[Si](C#CCCCCOC1OCCCC1)(C)C
Name
Quantity
0.05 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methylene chloride
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
afforded a residue which
DISTILLATION
Type
DISTILLATION
Details
was distilled (b.p. 96° C., 3 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
C[Si](C#CCCCCO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 37.6 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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